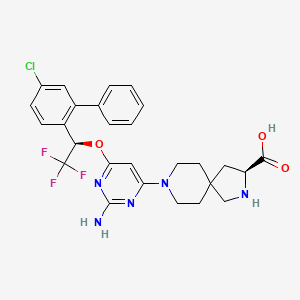

K-Ras(G12C) 抑制剂 9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

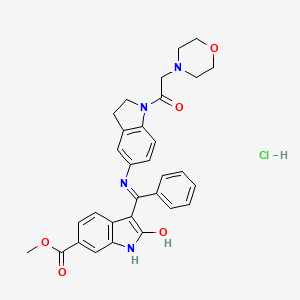

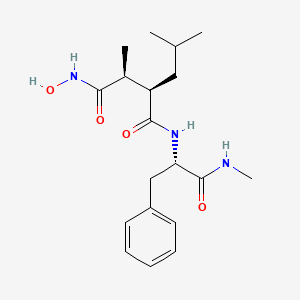

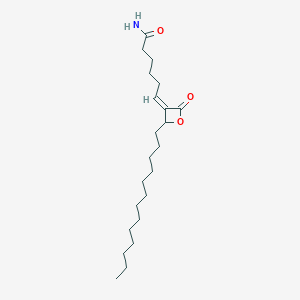

K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of oncogenic K-Ras(G12C) . It belongs to a series of small molecules that irreversibly bind to a common oncogenic mutant K-Ras(G12C) and block K-Ras(G12C) interactions . Some of these molecules decrease viability and increase apoptosis of G12C-containing cancer cell lines .

Chemical Reactions Analysis

K-Ras(G12C) inhibitor 9 is known to bind irreversibly to the mutant cysteine residue in oncogenic KRAS G12C . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding which occurs with picomolar affinities at RAS proteins .科学研究应用

肿瘤学:非小细胞肺癌 (NSCLC) 的治疗

K-Ras(G12C) 抑制剂 9 在治疗携带 KRAS-G12C 突变的晚期非小细胞肺癌 (NSCLC) 的临床试验中显示出令人鼓舞的改善 {svg_1}. 不幸的是,由于细胞、分子和遗传机制导致的内在或获得性耐药,大多数患者对 KRAS-G12C 抑制剂治疗没有反应 {svg_2}.

肿瘤学:结直肠癌 (CRC) 的治疗

This compound 靶向的 KRAS 基因是多种癌症类型,尤其是结直肠癌 (CRC) 的遗传驱动因素 {svg_3}. 该抑制剂在治疗具有 KRAS 突变的 CRC 中具有潜在的应用 {svg_4}.

肿瘤学:胰腺导管腺癌 (PDAC) 的治疗

KRAS 基因也与大约 73% 的胰腺导管腺癌 (PDAC) 病例有关 {svg_5}. 因此,this compound 可能是 PDAC 治疗的潜在治疗途径 {svg_6}.

耐药性研究

了解对 this compound 的耐药性对于开发增强的治疗方法和创新的药物组合至关重要 {svg_7}. 该领域的研究重点是直接耐药机制,例如降低药物功效的 KRAS 突变,以及挽救突变 KRAS 依赖性细胞的间接耐药机制 {svg_8}.

免疫治疗

This compound 可能会在靶向 KRAS-G12C 突变的免疫刺激策略中使用 {svg_9}. 这可能会彻底改变某些癌症患者的治疗方法 {svg_10}.

双特异性抗体的开发

研究表明,共价 K-Ras(G12C) 抑制剂会产生化学修饰的癌症新抗原 {svg_11}. 这导致了双特异性抗体的开发,这些抗体诱导 T 细胞介导的 KRAS G12C 突变细胞杀伤 {svg_12}.

作用机制

Target of Action

The primary target of K-Ras(G12C) inhibitor 9 is the K-Ras protein , specifically the G12C mutation . K-Ras is a small GTPase and is among the most commonly mutated oncogenes in cancer . The G12C mutation is particularly prevalent in non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Mode of Action

K-Ras(G12C) inhibitors, including inhibitor 9, preferentially bind to the GDP-bound conformation of the K-Ras protein . This binding blocks the exchange with GTP, thus preventing the activation of the signaling cascade . The inhibitors are covalent, meaning they form a strong bond with the mutant protein, locking it in an inactive state .

Biochemical Pathways

The action of K-Ras(G12C) inhibitors affects several biochemical pathways. The primary pathway is the RAS/MAPK pathway , which is involved in cell proliferation and survival . By inhibiting the G12C mutation, these inhibitors disrupt this pathway, leading to a reduction in oncogenic signaling . Resistance to these inhibitors can arise through various mechanisms, including reactivation of the same signaling or via alternative pathways .

Pharmacokinetics

The pharmacokinetics of K-Ras(G12C) inhibitors like inhibitor 9 involve their absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the drug. For example, GEC255, a novel KRAS G12C inhibitor, showed a linear increase in AUC exposure and Cmax with increasing doses . The Tmax was 2-4 hours in all dosing groups, and Ctrough within the 24-hour period was higher than pERK IC90 even in low dose group .

Result of Action

The result of the action of K-Ras(G12C) inhibitors is a decrease in the proliferation of cancer cells. This is achieved by locking the K-Ras protein in an inactive state, thus preventing it from promoting cell proliferation . Resistance to these inhibitors can develop through various mechanisms, including mutations that reduce drug efficacy or increase the expression of mutant k-ras .

Action Environment

The action, efficacy, and stability of K-Ras(G12C) inhibitors can be influenced by various environmental factors. These include the tumor microenvironment, which can impact drug response . For example, immune checkpoints, which are modulators of immune activation, can destroy anti-tumor immunity and thus influence the effectiveness of these inhibitors . Understanding these environmental influences is crucial for the design, testing, and clinical application of K-Ras(G12C) inhibitors .

安全和危害

属性

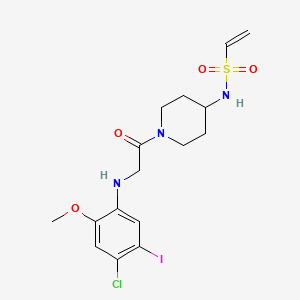

IUPAC Name |

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)

![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)